tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate
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Overview
Description
tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a precursor such as a 1,3-diketone and an appropriate amine under acidic or basic conditions.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine. This step ensures the protection of the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its spirocyclic structure can interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate
- This compound hydrochloride
Uniqueness
Compared to similar compounds, this compound stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure can enhance its stability and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
tert-butyl N-(3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-11(2,3)19-10(18)14-9-15-12(5-6-13-7-12)8(17)16(9)4/h13H,5-7H2,1-4H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWJUXIOJKETDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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